2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps and various reaction conditions. Common synthetic routes include:
Diazo-Coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of benzothiazole derivatives with aldehydes in the presence of a base.
Biginelli Reaction: This multi-component reaction involves the condensation of benzothiazole derivatives with urea and aldehydes.
Microwave Irradiation: This method accelerates the reaction process and increases the yield of the desired product.
Chemical Reactions Analysis
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Scientific Research Applications
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tubercular activity and other medicinal properties.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular docking.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. Molecular docking studies have shown that it binds to specific active sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other benzothiazole derivatives, such as:
6-Fluorobenzo[d]thiazole Amides: These compounds have similar structural features and biological activities.
Benzothiazole-2-yl Ethanamine: This compound is used as a scaffold for the synthesis of various bioactive molecules.
Benzothiazole Derivatives: These compounds are widely studied for their anti-tubercular, anti-cancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C24H13FN2O3S |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H13FN2O3S/c25-14-10-11-16-18(12-14)31-24(26-16)27-20(13-6-2-1-3-7-13)19-21(28)15-8-4-5-9-17(15)30-22(19)23(27)29/h1-12,20H |
InChI Key |
DIJROBBWRNGMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O |
Origin of Product |
United States |
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